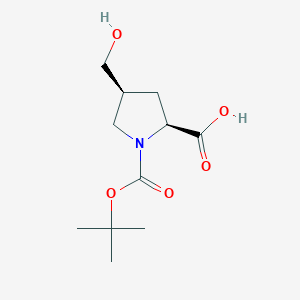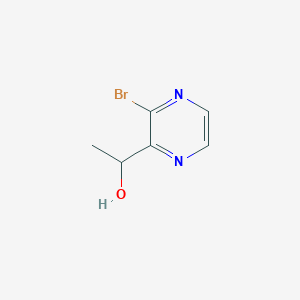![molecular formula C4H3N3S B13914032 Thiazolo[3,2-b][1,2,4]triazole](/img/structure/B13914032.png)
Thiazolo[3,2-b][1,2,4]triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiazolo[3,2-b][1,2,4]triazole is a heterocyclic compound that has garnered significant interest due to its diverse biological activities. This compound is characterized by a fused ring system consisting of a thiazole ring and a triazole ring. The unique structure of this compound contributes to its wide range of applications in medicinal chemistry, agrochemicals, and material science .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Thiazolo[3,2-b][1,2,4]triazole can be synthesized through various methods. One efficient methodology involves a one-pot catalyst-free procedure at room temperature by reacting dibenzoylacetylene with triazole derivatives . Another approach includes the condensation of triazolethiones with α-halomethylcarbonyl compounds in the presence of a base such as sodium acetate or sodium carbonate . This reaction can be performed in acetone at room temperature, yielding thiazolo[3,2-b][1,2,4]triazoles .
Industrial Production Methods
Industrial production methods for this compound often involve scalable and cost-effective synthetic routes. The visible-light-mediated catalyst-free reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions is one such method . This green chemistry approach not only provides high yields but also reduces the ecological footprint of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions
Thiazolo[3,2-b][1,2,4]triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where halogen atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions . Reaction conditions typically involve mild temperatures and solvents like ethanol or acetone .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thiazolo[3,2-b][1,2,4]triazoles .
Aplicaciones Científicas De Investigación
Thiazolo[3,2-b][1,2,4]triazole has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Industry: The compound is used in the development of agrochemicals, such as herbicides and fungicides.
Mecanismo De Acción
The mechanism of action of thiazolo[3,2-b][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor, modulating the activity of enzymes involved in disease pathways . For example, it can inhibit cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects . Additionally, this compound can stabilize G-quadruplex structures, which are involved in the regulation of gene expression .
Comparación Con Compuestos Similares
Similar Compounds
- Triazolo[1,5-a]pyrimidine
- Triazolo[3,4-b][1,3,4]thiadiazine
- Imidazo[2,1-b][1,3,4]thiadiazole
Uniqueness
Thiazolo[3,2-b][1,2,4]triazole stands out due to its unique fused ring system, which imparts distinct biological activities and chemical reactivity. Compared to similar compounds, it exhibits a broader range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Its ability to stabilize G-quadruplex structures further distinguishes it from other heterocyclic compounds .
Propiedades
Fórmula molecular |
C4H3N3S |
|---|---|
Peso molecular |
125.15 g/mol |
Nombre IUPAC |
[1,3]thiazolo[3,2-b][1,2,4]triazole |
InChI |
InChI=1S/C4H3N3S/c1-2-8-4-5-3-6-7(1)4/h1-3H |
Clave InChI |
PDGKPDALSDRSHF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC2=NC=NN21 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(2-Chloroimidazo[1,2-a]pyridin-7-yl)boronic acid](/img/structure/B13913984.png)
![Tert-butyl 5-fluoro-3,9-diazaspiro[5.5]undecane-3-carboxylate;oxalic acid](/img/structure/B13913993.png)
![5-(4-Bromophenyl)-4-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-6-fluoropyrimidine](/img/structure/B13913994.png)
![[2-(4-Chloro-3-methylphenoxy)-1-cyclopropylethyl]amine hydrochloride](/img/structure/B13914004.png)




![(3aR,7aR)-1,3-Dimesityl-3a,4,5,6,7,7a-hexahydro-1H-benzo[d]imidazol-3-ium tetrafluoroborate](/img/structure/B13914027.png)

